Thiourea, N,N'-bis(2,3-dimethylphenyl)-
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Overview
Description
Thiourea, N,N’-bis(2,3-dimethylphenyl)-, is an organosulfur compound with the molecular formula C17H20N2S It is a derivative of thiourea where the hydrogen atoms are replaced by 2,3-dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,3-dimethylphenyl)thiourea typically involves the reaction of 2,3-dimethylaniline with thiophosgene or carbon disulfide. One common method is the reaction of primary amines with thiophosgene, which is hazardous due to the toxic properties of thiophosgene . An alternative, greener method involves the reaction of primary amines with carbon disulfide in water using solar energy, which is more environmentally benign .
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of thiophosgene or isothiocyanates as starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Thiourea, N,N’-bis(2,3-dimethylphenyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur atom and the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize thiourea derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce thiourea compounds.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which can replace the sulfur atom or the aromatic groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced forms of the compound .
Scientific Research Applications
Thiourea, N,N’-bis(2,3-dimethylphenyl)-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiourea, N,N’-bis(2,3-dimethylphenyl)-, involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiourea group can form strong interactions with metal ions and other electrophilic centers, leading to inhibition of enzyme activity or modulation of receptor function . The aromatic rings enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2,4-dimethylphenyl)thiourea
- N,N’-bis(3,4-dimethylphenyl)thiourea
- N,N’-bis(2,6-dimethylphenyl)thiourea
Uniqueness
Thiourea, N,N’-bis(2,3-dimethylphenyl)-, is unique due to the specific positioning of the dimethyl groups on the aromatic rings. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to other similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
88101-26-2 |
---|---|
Molecular Formula |
C17H20N2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1,3-bis(2,3-dimethylphenyl)thiourea |
InChI |
InChI=1S/C17H20N2S/c1-11-7-5-9-15(13(11)3)18-17(20)19-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3,(H2,18,19,20) |
InChI Key |
YOPSAQBCRBNECZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2=CC=CC(=C2C)C)C |
Origin of Product |
United States |
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